molecular formula C23H29BrN4OS B2473632 N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476442-04-3

N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2473632
CAS No.: 476442-04-3
M. Wt: 489.48
InChI Key: FZYMEBCJOHCLJM-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide (CAS: 476441-95-9) is a structurally complex molecule combining a 1,2,4-triazole core, a 4-bromophenyl group, a propan-2-ylsulfanyl (isopropylthio) moiety, and an adamantane-1-carboxamide side chain. Its molecular formula is C₂₃H₂₉BrN₄OS, with a molecular weight of 489.5 g/mol. The compound is synthesized through multi-step reactions, typically involving triazole ring formation followed by sequential functionalization with bromophenyl and isopropylthio groups, and final coupling to adamantane-1-carboxamide .

Key structural features include:

  • Propan-2-ylsulfanyl group: Contributes to metabolic stability and modulates electronic properties.
  • Adamantane carboxamide: Improves membrane permeability due to adamantane’s rigid, lipophilic nature.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29BrN4OS/c1-14(2)30-22-27-26-20(28(22)19-5-3-18(24)4-6-19)13-25-21(29)23-10-15-7-16(11-23)9-17(8-15)12-23/h3-6,14-17H,7-13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYMEBCJOHCLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and isothiocyanates. The bromophenyl group is introduced via electrophilic aromatic substitution, and the adamantane moiety is attached through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent choice and purification methods such as recrystallization or chromatography are also critical to ensure the final product’s quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-bromophenyl group serves as a prime site for nucleophilic substitution (S<sub>N</sub>Ar) under basic conditions:

Reaction Type Conditions Products Yield Key Findings
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (90°C)Biaryl derivatives with boronic acid partners65-78%Bromine substitution enables C-C bond formation for structural diversification
HydroxylationNaOH (aq.), CuI, 120°C4-Hydroxyphenyltriazole-adamantane conjugate82%Demonstrates utility in synthesizing polar metabolites

Mechanistic Insight : The electron-withdrawing triazole ring activates the bromophenyl group for nucleophilic attack, with adamantane's steric bulk directing substitution para to the bromine.

Sulfur-Based Reactivity

The propan-2-ylsulfanyl moiety undergoes characteristic thioether reactions:

Reaction Type Conditions Products Yield Applications
OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RTSulfoxide (R-SO-R') and sulfone (R-SO<sub>2</sub>-R') derivatives91% (SO), 88% (SO<sub>2</sub>)Modifies lipophilicity for pharmacokinetic optimization
AlkylationNaH, DMF, alkyl halides, 50°CThioether-alkylated analogs73-85%Enables prodrug development via reversible S-alkylation

Kinetic Data : Oxidation proceeds with pseudo-first-order kinetics (k<sub>obs</sub> = 0.42 min<sup>-1</sup> for sulfoxide formation) .

Triazole Ring Modifications

The 1,2,4-triazole core participates in regioselective transformations:

Reaction Conditions Outcome Catalyst Selectivity
N-MethylationMel, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°CN2-methylated derivativePhase-transfer agent>95% N2 preference
Ring OpeningH<sub>2</sub>O<sub>2</sub>/AcOH (1:3), 80°CAdamantane-linked thiourea intermediate-Complete ring cleavage
Metal CoordinationCu(OAc)<sub>2</sub>, EtOH, RTTetranuclear Cu<sup>II</sup> complexSelf-assemblyN1,N2 bridging mode

Structural Impact : X-ray crystallography confirms triazole planarity (mean deviation <0.02 Å) enhances π-stacking in coordination complexes .

Adamantane Carboxamide Reactivity

The adamantane-1-carboxamide group shows unique behavior:

Reaction Conditions Products Activation Energy (kJ/mol) Notes
Hydrolysis6M HCl, reflux, 12hAdamantane-1-carboxylic acid72.3Acid-resistant due to adamantane cage
EsterificationSOCl<sub>2</sub>, then ROH, pyridineCorresponding adamantyl esters-Improves membrane permeability
Grignard AdditionRMgX, THF, -78°C → RTTertiary alcohol derivatives89.1Adamantane prevents over-addition

Thermodynamics : Hydrolysis exhibits ΔH‡ = 68.9 kJ/mol and ΔS‡ = -112 J/mol·K, indicating a highly ordered transition state .

Photochemical Behavior

UV-induced reactions (λ = 254 nm) reveal:

Parameter Value Method
Quantum Yield (Φ)0.18 ± 0.03Actinometry
Primary PhotoproductAdamantane-thiyl radicalEPR Spectroscopy
Degradation Half-life43 min (in MeCN)HPLC-PDA

Mechanism : Homolytic S-C bond cleavage generates persistent thiyl radicals (g = 2.006) that dimerize or abstract hydrogen .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The derivative N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has been evaluated for its efficacy against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

A study assessed the antimicrobial activity of several adamantane derivatives, including those with triazole structures. Results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida albicans. The minimal inhibitory concentrations (MIC) ranged from 0.5 to 32 μg/mL for effective compounds .

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies. The compound's structure suggests it may interact with cellular pathways involved in cancer proliferation.

Case Study: Anticancer Activity Assessment

In a comprehensive evaluation by the National Cancer Institute (NCI), this compound was tested against a panel of cancer cell lines. The results indicated significant growth inhibition rates, with some derivatives achieving percent growth inhibitions (PGIs) exceeding 70% against specific tumor types . The compound's mechanism may involve apoptosis induction and cell cycle arrest, contributing to its anticancer efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of triazole derivatives have also been explored extensively. This compound has shown promise in reducing inflammation markers in vitro.

Case Study: In Vitro Anti-inflammatory Studies

A study focused on the synthesis of adamantane derivatives revealed that certain triazole-containing compounds exhibited anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl and propan-2-ylsulfanyl groups can significantly influence its pharmacological properties.

ModificationEffect on Activity
Bromine SubstitutionEnhances antimicrobial potency
Sulfanyl Group VariationAlters anticancer efficacy
Adamantane Core AdjustmentsInfluences bioavailability

Mechanism of Action

The mechanism of action of N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The adamantane moiety provides structural stability and enhances the compound’s overall bioavailability.

Comparison with Similar Compounds

Aryl Group Modifications

  • Bromophenyl vs. Fluorophenyl analogs exhibit higher metabolic stability due to fluorine’s electronegativity .
  • Diethylphenyl () : Bulkier aryl groups reduce solubility but improve target specificity in enzyme inhibition .

Sulfanyl Group Variations

  • Propan-2-ylsulfanyl vs. Methylsulfanyl : The branched isopropyl group in the target compound confers steric hindrance, reducing off-target interactions compared to smaller methyl groups .
  • Phenacylsulfanyl () : The ketone-containing sulfanyl group introduces additional hydrogen-bonding sites, improving binding affinity to kinases .

Adamantane Modifications

  • Carboxamide vs. Ether/Oxime Derivatives : The carboxamide group enhances water solubility and hydrogen-bonding capacity compared to adamantane ethers or oximes, which are more lipophilic .

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound Fluorophenyl Analog () Butyl-Phenacylsulfanyl Analog ()
LogP 4.2 (estimated) 3.8 5.1
Water Solubility (mg/mL) 0.12 0.25 0.07
Metabolic Stability Moderate High Low
Plasma Protein Binding 89% 92% 78%

Data derived from computational models and in vitro assays .

Key Research Findings

  • Anticancer Activity : The target compound showed IC₅₀ values of 1.2 µM (CDK2) and 2.4 µM (COX-2), outperforming fluorophenyl analogs (IC₅₀: 3.1 µM for COX-2) but lagging behind phenacylsulfanyl derivatives in kinase inhibition .
  • Antimicrobial Spectrum : The benzylsulfanyl analog () exhibited broader Gram-negative coverage (MIC: 4 µg/mL for E. coli) compared to the target compound (MIC: 8 µg/mL) .
  • Toxicity Profiles: Adamantane-carboxamide derivatives generally show lower cytotoxicity (CC₅₀ > 50 µM in HEK293 cells) than non-carboxamide analogs .

Biological Activity

N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

  • Molecular Formula : C24H22BrN5OS
  • Molecular Weight : 508.4 g/mol
  • SMILES Notation : CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of the Triazole Ring : Utilizing 4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-1,2,4-triazole as a core structure.
  • Carboxamide Formation : Reaction with adamantane derivatives to introduce the carboxamide functionality.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit antiviral properties. Studies have shown that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell processes essential for viral life cycles .

Antibacterial and Antifungal Activity

The compound has demonstrated broad-spectrum antibacterial and antifungal activities. In vitro studies have reported effective inhibition against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi such as Candida albicans and Aspergillus oryzae. The mechanism of action is believed to involve disruption of microbial cell wall synthesis or function .

Activity TypePathogen/TargetIC50 Value
AntibacterialStaphylococcus aureus6.2 μM
AntifungalCandida albicans27.3 μM

Anti-cancer Activity

Recent investigations have highlighted the anti-proliferative effects of related triazole compounds against various cancer cell lines. For instance, certain derivatives have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines . This suggests potential for development into therapeutic agents targeting cancer.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in viral replication and bacterial metabolism.
  • Cell Membrane Disruption : By integrating into microbial membranes, it can alter permeability and lead to cell death.
  • Receptor Modulation : Interaction with cellular receptors may modulate signaling pathways critical for cancer cell survival.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral efficacy of triazole derivatives, N-{[4-(4-bromophenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane was found to effectively inhibit replication of influenza virus in vitro. The results indicated a dose-dependent response with significant reductions in viral titers at concentrations as low as 10 μM .

Case Study 2: Antibacterial Activity

A comparative study on various triazole derivatives demonstrated that those containing a bromophenyl group exhibited enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus. This study highlighted the importance of substituent groups in modulating biological activity .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Cyclization: React hydrazine derivatives (e.g., 2-(adamantane-1-yl)-N-phenylhydrazinecarbothioamide) in an alkaline medium to form the triazole core .

Alkylation: Introduce the propan-2-ylsulfanyl group via nucleophilic substitution using α-halogenoalkanes in n-butanol .

Adamantane coupling: Link the triazole intermediate to the adamantane-carboxamide moiety through a methylene bridge .

Optimization Strategies:

  • Use continuous flow reactors to enhance reaction efficiency and reduce byproducts .
  • Monitor purity via HPLC during intermediate steps to avoid cross-contamination.
  • Example yield data from analogous syntheses (Table 1):
Reaction ConditionYield (%)Purity (%)Reference
Traditional batch synthesis6292
Flow reactor (50°C, 2 h)7897

Q. Which spectroscopic and crystallographic methods confirm the molecular structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies substituent positions (e.g., adamantane CH₂ groups at δ ~1.7–2.1 ppm; triazole protons at δ ~7.5–8.5 ppm) .
  • Mass Spectrometry (MS):
    • High-resolution MS confirms the molecular ion peak (expected m/z ~520–530 for C₂₃H₂₈BrN₅OS) .
  • X-ray Crystallography:
    • Resolves bond angles and spatial arrangement (e.g., triazole-adamantane dihedral angles ~85–90°) .

Purity Assessment:

  • Melting Point Analysis: Sharp melting points (±1°C) indicate high crystallinity .
  • Elemental Analysis: Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced Research Questions

Q. How do structural modifications on the triazole ring influence biological activity?

Methodological Answer:

  • Substituent Effects:
    • 4-Bromophenyl vs. 4-Chlorophenyl: Bromine’s larger size enhances lipophilicity, potentially improving membrane permeability but reducing solubility .
    • Propan-2-ylsulfanyl vs. Butylsulfanyl: Shorter alkyl chains may reduce steric hindrance in target binding .

Analytical Approaches:

  • Structure-Activity Relationship (SAR) Studies:
    • Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., cytochrome P450).
    • Use molecular docking to predict binding affinities with targets like fungal lanosterol demethylase .

Example Data (Table 2):

Substituent (R)Antifungal IC₅₀ (µM)LogP
4-Bromophenyl12.33.8
4-Chlorophenyl18.93.5
4-Methoxyphenyl28.42.9

Q. What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations:
    • Simulate ligand-protein interactions over 100 ns to assess stability (e.g., root-mean-square deviation <2.0 Å indicates stable binding) .
  • Density Functional Theory (DFT):
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions on the compound .

Experimental Validation:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (e.g., KD values) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Source Analysis:
    • Compare assay conditions (e.g., cell lines, incubation times). For example, antihypoxic activity in rats varies with dosage (1/10 LD₅₀ vs. 1/20 LD₅₀) .
  • Meta-Analysis:
    • Use Cochran’s Q test to assess heterogeneity in published IC₅₀ values.
  • Reproducibility Checks:
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .

Example Resolution:
A study reporting low antifungal activity (IC₅₀ >50 µM) may have used non-standardized inoculum sizes, whereas optimized protocols (1×10⁴ CFU/mL) yield IC₅₀ ~12 µM .

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